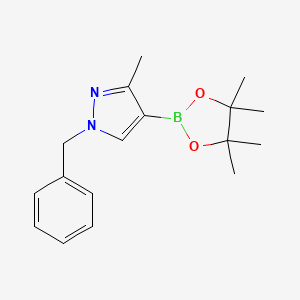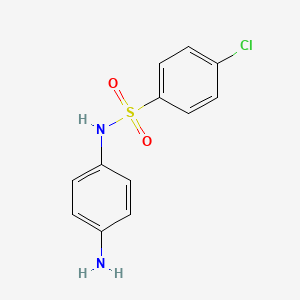
1-Methyl-1-(2-oxo-2-phenylethyl)piperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is an organic compound with a complex structure that includes a pyridine ring and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone typically involves the reaction of 1-methyl-3,4,5,6-tetrahydropyridine with a phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanol: A reduced form of the compound with an alcohol group.
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-acetic acid: An oxidized form with a carboxylic acid group.
1-Methyl-3,4,5,6-tetrahydro-2h-pyridine: A simpler structure lacking the phenyl group.
Uniqueness
2-(1-Methyl-3,4,5,6-tetrahydro-2h-pyridin-1-yl)-1-phenyl-ethanone is unique due to its combination of a pyridine ring and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
40538-50-9 |
|---|---|
Formule moléculaire |
C14H20INO |
Poids moléculaire |
345.22 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C14H20NO.HI/c1-15(10-6-3-7-11-15)12-14(16)13-8-4-2-5-9-13;/h2,4-5,8-9H,3,6-7,10-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
UQIVWHZGSGJFAA-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CC(=O)C2=CC=CC=C2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[4-(Acetyloxy)-3-methoxyphenyl]pentanoic acid](/img/structure/B13986166.png)





![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid](/img/structure/B13986208.png)

